molecular formula C17H16F3NO2 B255573 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide

2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B255573
M. Wt: 323.31 g/mol
InChI Key: YILJMKBLCVLNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential applications in the field of medicine and biomedical research.

Mechanism of Action

The mechanism of action of 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce pain and fever. In addition, it has been shown to exhibit anti-cancer properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments include its well-established synthesis method, its well-documented mechanism of action, and its potential applications in a variety of fields. However, there are also limitations to its use in lab experiments. For example, it may exhibit toxicity at high doses, and its effects may vary depending on the experimental conditions.

Future Directions

There are many potential future directions for research on 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide. Some possible areas of research include its use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, as well as its potential use as a tool for studying the inflammatory response. In addition, further research may be needed to explore the potential side effects and limitations of its use in lab experiments.

Synthesis Methods

The synthesis of 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)benzoic acid with propionyl chloride followed by the reaction with 2-aminobenzamide. The final product is obtained by purification through recrystallization. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine and biomedical research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C17H16F3NO2

Molecular Weight

323.31 g/mol

IUPAC Name

2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C17H16F3NO2/c1-2-10-23-15-9-4-3-8-14(15)16(22)21-13-7-5-6-12(11-13)17(18,19)20/h3-9,11H,2,10H2,1H3,(H,21,22)

InChI Key

YILJMKBLCVLNPJ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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